molecular formula C26H24N2O2 B4921856 N,N'-BIS(NAPHTHALEN-1-YL)HEXANEDIAMIDE

N,N'-BIS(NAPHTHALEN-1-YL)HEXANEDIAMIDE

Cat. No.: B4921856
M. Wt: 396.5 g/mol
InChI Key: HXSSUWOKIRLIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(naphthalen-1-yl)hexanediamide is an organic compound known for its unique structural properties and applications in various fields. This compound consists of two naphthalene groups attached to a hexanediamide backbone, making it a versatile molecule in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(naphthalen-1-yl)hexanediamide typically involves the reaction of hexanediamine with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(naphthalen-1-yl)hexanediamide can be scaled up using continuous-flow synthesis techniques. This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved yield. The use of a micro fixed-bed reactor packed with a catalyst such as platinum on carbon (Pt/C) can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(naphthalen-1-yl)hexanediamide undergoes various chemical reactions, including:

    Oxidation: The naphthalene groups can be oxidized to form naphthoquinones.

    Reduction: The amide bonds can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Hexanediamine derivatives

    Substitution: Nitrated or halogenated naphthalene derivatives

Scientific Research Applications

N,N’-Bis(naphthalen-1-yl)hexanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis(naphthalen-1-yl)hexanediamide involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound acts as a hole transport material, facilitating the movement of positive charges (holes) within the device. This is achieved through its conjugated π-system, which allows for efficient charge transfer. The electron-blocking properties of the compound also contribute to its effectiveness in enhancing the performance of OLEDs .

Comparison with Similar Compounds

N,N’-Bis(naphthalen-1-yl)hexanediamide can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their electronic properties and specific applications, highlighting the uniqueness of N,N’-Bis(naphthalen-1-yl)hexanediamide in various research and industrial contexts.

Properties

IUPAC Name

N,N'-dinaphthalen-1-ylhexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c29-25(27-23-15-7-11-19-9-1-3-13-21(19)23)17-5-6-18-26(30)28-24-16-8-12-20-10-2-4-14-22(20)24/h1-4,7-16H,5-6,17-18H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSSUWOKIRLIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.